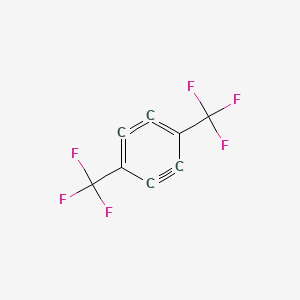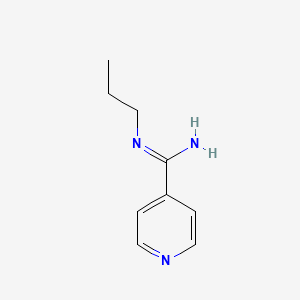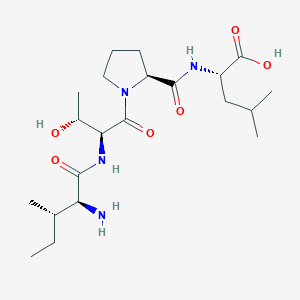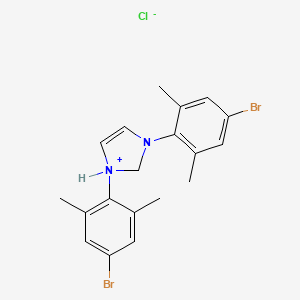![molecular formula C13H11Cl2O2P B14255020 [4-(Benzyloxy)phenyl]phosphonic dichloride CAS No. 391642-67-4](/img/structure/B14255020.png)
[4-(Benzyloxy)phenyl]phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzyloxy)phenyl]phosphonic dichloride is an organophosphorus compound known for its versatile applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphonic dichloride group attached to a benzyl-substituted phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)phenyl]phosphonic dichloride typically involves the reaction of 4-(benzyloxy)phenol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
4-(Benzyloxy)phenol+PCl3→[4-(Benzyloxy)phenyl]phosphonic dichloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Benzyloxy)phenyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted with nucleophiles such as alcohols, amines, or thiols to form phosphonate esters, amides, or thiophosphonates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form [4-(Benzyloxy)phenyl]phosphonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride
Major Products Formed
Phosphonate Esters: Formed by reaction with alcohols
Phosphonic Amides: Formed by reaction with amines
Thiophosphonates: Formed by reaction with thiols
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Benzyloxy)phenyl]phosphonic dichloride is used as a reagent for the synthesis of phosphonate esters and other organophosphorus compounds. It serves as a building block in the preparation of flame retardants, plasticizers, and stabilizers.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of phosphonate-based drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [4-(Benzyloxy)phenyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters, amides, or thiophosphonates. The phosphonic dichloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylphosphonic dichloride
- Diphenylphosphinic chloride
- Dichlorophenylphosphine oxide
Uniqueness
[4-(Benzyloxy)phenyl]phosphonic dichloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other phosphonic dichlorides
Propriétés
Numéro CAS |
391642-67-4 |
|---|---|
Formule moléculaire |
C13H11Cl2O2P |
Poids moléculaire |
301.10 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H11Cl2O2P/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
RAKGIADMBQZZMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)


![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)



